molecular formula C5H4BrNOS B13232816 5-Bromofuran-2-carbothioamide

5-Bromofuran-2-carbothioamide

Cat. No.: B13232816
M. Wt: 206.06 g/mol
InChI Key: BLHHJTBBGGECRW-UHFFFAOYSA-N
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Description

5-Bromofuran-2-carbothioamide is an organic compound with the molecular formula C5H4BrNOS and a molecular weight of 206.06 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 5-position and a carbothioamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromofuran-2-carboxylic acid with thioamide reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 5-Bromofuran-2-carbothioamide may involve large-scale bromination and subsequent thioamide formation using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Bromofuran-2-carbothioamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted furan derivatives .

Scientific Research Applications

5-Bromofuran-2-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromofuran-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Uniqueness: 5-Bromofuran-2-carbothioamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine and carbothioamide groups make it versatile for various synthetic and research applications.

Properties

Molecular Formula

C5H4BrNOS

Molecular Weight

206.06 g/mol

IUPAC Name

5-bromofuran-2-carbothioamide

InChI

InChI=1S/C5H4BrNOS/c6-4-2-1-3(8-4)5(7)9/h1-2H,(H2,7,9)

InChI Key

BLHHJTBBGGECRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C(=S)N

Origin of Product

United States

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